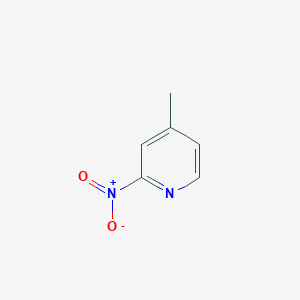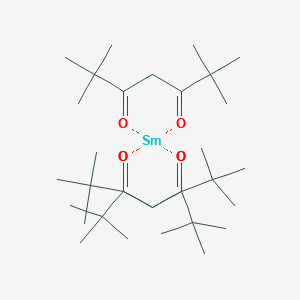
Samarium;2,2,6,6-tetramethylheptane-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Samarium;2,2,6,6-tetramethylheptane-3,5-dione: is a coordination compound involving the element Samarium and the organic compound 2,2,6,6-tetramethylheptane-3,5-dione. The latter is a bidentate ligand used in the synthesis of stable complexes with lanthanide ions. This compound is known for its stability and ability to form complexes with various metals, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-tetramethylheptane-3,5-dione typically involves the reaction of 2-butanone with sodium hydride and methyl trimethylacetate in a tetrahydrofuran (THF) suspension. The reaction mixture is kept at reflux for 48 hours under vigorous stirring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the purity and stability required for its applications. The process involves careful control of reaction conditions to maximize yield and minimize impurities.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are not commonly detailed.
Reduction: Reduction reactions are less common for this compound.
Substitution: It acts as a ligand in substitution reactions, forming complexes with various metals.
Common Reagents and Conditions:
Reduction: Not commonly involved in reduction reactions.
Substitution: Commonly involves metal salts and organic solvents under controlled temperatures.
Major Products:
Metal Complexes: The primary products are stable metal complexes, such as those with lanthanides.
科学的研究の応用
Chemistry:
Catalysis: Used as a ligand in metal-catalyzed reactions, enhancing the stability and reactivity of the catalyst.
Synthesis of Complexes: Facilitates the formation of stable metal complexes, which are valuable in various chemical processes.
Biology and Medicine:
Imaging Agents: Potential use in medical imaging due to its ability to form stable complexes with metals.
Industry:
Material Science: Used in the synthesis of materials with specific properties, such as luminescent materials.
作用機序
類似化合物との比較
Hexafluoroacetylacetone: Another bidentate ligand used in similar applications.
1,3-Diphenyl-1,3-propanedione: Used in the synthesis of metal complexes.
3,5-Heptanedione: Similar structure but different reactivity and applications.
Uniqueness: Samarium;2,2,6,6-tetramethylheptane-3,5-dione is unique due to its ability to form highly stable complexes with lanthanides, making it particularly valuable in catalysis and material science .
特性
CAS番号 |
15492-50-9 |
|---|---|
分子式 |
C33H60O6Sm |
分子量 |
703.2 g/mol |
IUPAC名 |
(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;samarium |
InChI |
InChI=1S/3C11H20O2.Sm/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7-; |
InChIキー |
NDCAZNNQOPBNMH-LWTKGLMZSA-N |
SMILES |
CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Sm] |
異性体SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Sm] |
正規SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Sm] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


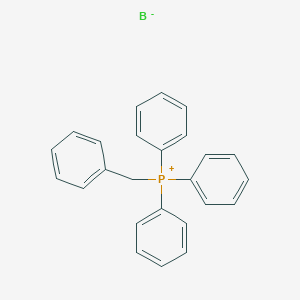
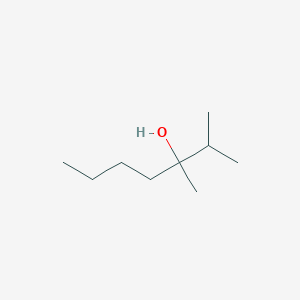
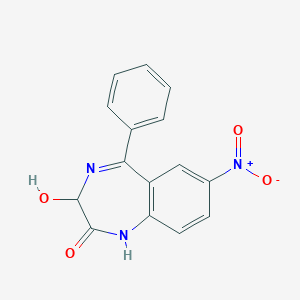
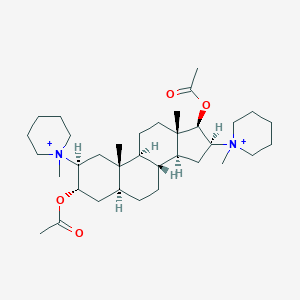
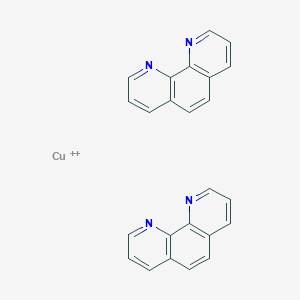
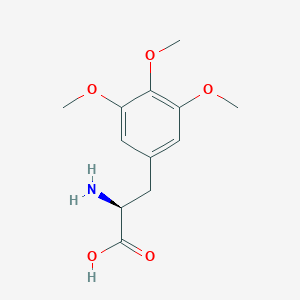
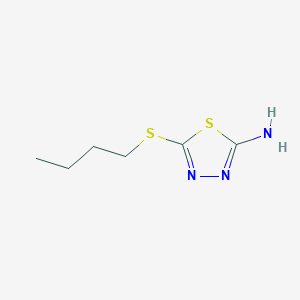

![Methyl benzo[c]cinnoline-4-carboxylate](/img/structure/B99190.png)

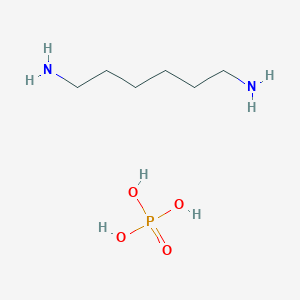
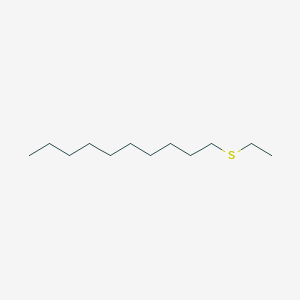
![(7-Methyl-2-phenylpyrazolo[1,5-a]pyridin-3-yl)phenyl ketone](/img/structure/B99196.png)
